2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C11H15BrO3. It is a derivative of benzene, featuring bromine, isopropoxy, and methoxymethoxy substituents. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene typically involves the bromination of a suitable precursor, followed by the introduction of isopropoxy and methoxymethoxy groups. One common method includes:
Bromination: Starting with a benzene derivative, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Isopropoxylation: The brominated intermediate is then reacted with isopropyl alcohol (isopropanol) in the presence of a base like potassium carbonate (K2CO3) to introduce the isopropoxy group.
Methoxymethoxylation: Finally, the compound undergoes methoxymethoxylation using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The isopropoxy and methoxymethoxy groups can be oxidized under strong oxidative conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the substituent groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of de-brominated or de-alkylated products.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism by which 2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-1-methoxy-4-(methoxymethoxy)benzene
- 2-Bromo-4-(methoxymethoxy)-1-methylbenzene
- 4-Bromo-2-isopropoxy-1-methoxybenzene
- 2-Bromo-1,4-bis(methoxymethoxy)benzene
Uniqueness: 2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene is unique due to the presence of both isopropoxy and methoxymethoxy groups, which confer distinct reactivity and steric properties compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C11H15BrO3 |
---|---|
Molekulargewicht |
275.14 g/mol |
IUPAC-Name |
2-bromo-4-(methoxymethoxy)-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H15BrO3/c1-8(2)15-11-5-4-9(6-10(11)12)14-7-13-3/h4-6,8H,7H2,1-3H3 |
InChI-Schlüssel |
NOTOSWIZHCKFOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)OCOC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.